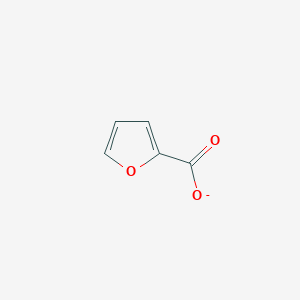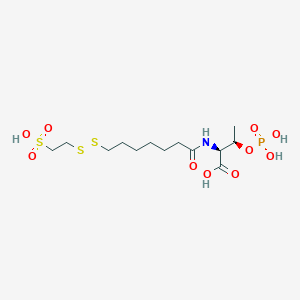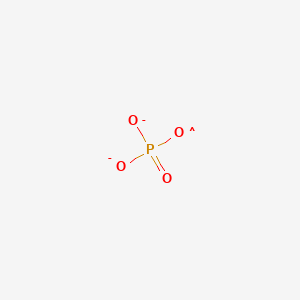
1,7-Dihydroxy-3,4-dimethoxyxanthone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dihydroxy-3,4-dimethoxyxanthone is a natural product found in Securidaca, Polygala tenuifolia, and other organisms with data available.
Applications De Recherche Scientifique
Anti-HIV-1 Activity
1,7-Dihydroxy-3,4-dimethoxyxanthone, along with other compounds, has demonstrated significant anti-HIV-1 activities. This was observed in a syncytium assay using a specific virus and cell line system. The compound's potential in inhibiting HIV-1 reverse transcriptase was also noted, showing its relevance in HIV research and therapy (Reutrakul et al., 2006).
Anti-Tumor Activity
Studies have shown that this compound exhibits anti-tumor properties. It was identified as a potent agent against human lung adenocarcinoma epithelial cell line A549. The compound's structure significantly affects its anti-tumor activity, with the position and number of hydroxyl and methoxyl groups playing a crucial role (Zuo et al., 2014).
Modulation of MAPKs in Cancer Therapy
This compound has been studied for its role in regulating MAPKs signaling, contributing to the growth inhibition of multidrug resistance non-small cell lung carcinoma cells. The compound induces apoptosis and cell cycle arrest, making it a potential agent for therapy in multidrug-resistant cancer cases (Zuo et al., 2016).
Antioxidation and Vasodilation Activities
The antioxidation and vasodilation activities of this compound have been highlighted in research. Its efficacy in scavenging reactive oxygen species and exhibiting relaxing activity on rat thoracic aorta rings suggests potential in cardiovascular therapy (Lin et al., 2005).
Anti-Inflammatory and Anti-Proliferative Activities in Rheumatoid Arthritis
Research has indicated the compound's anti-inflammatory and anti-proliferative activities on rheumatoid arthritis-derived fibroblast-like synoviocyte cell line. It selectively modulates MAPKs signaling, contributing to these activities, which is significant for rheumatoid arthritis therapy (Zuo et al., 2015).
Propriétés
Numéro CAS |
76907-77-2 |
|---|---|
Formule moléculaire |
C15H12O6 |
Poids moléculaire |
288.25 g/mol |
Nom IUPAC |
1,7-dihydroxy-3,4-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O6/c1-19-11-6-9(17)12-13(18)8-5-7(16)3-4-10(8)21-15(12)14(11)20-2/h3-6,16-17H,1-2H3 |
Clé InChI |
NQNPLVZPJSLIIA-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C3=C(O2)C=CC(=C3)O)OC |
SMILES canonique |
COC1=C(C2=C(C(=C1)O)C(=O)C3=C(O2)C=CC(=C3)O)OC |
| 76907-77-2 | |
Synonymes |
1,7-dihydroxy-3,4-dimethoxy-xanthone veratrilogenin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![d(CH2)5[Tyr(Me)2]AVP](/img/structure/B1237393.png)
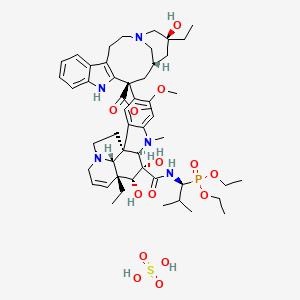
![1-[2-(4-Morpholinyl)-2-oxoethyl]-2-pyrido[2,3-b][1,4]thiazinone](/img/structure/B1237396.png)
![(1R,5S,6R,7R,9S,11S,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol](/img/structure/B1237398.png)
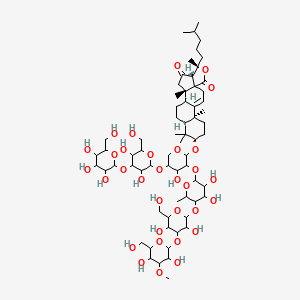

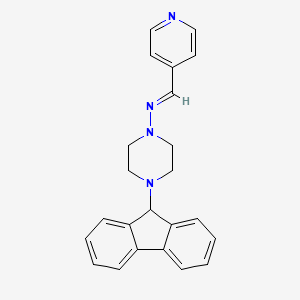
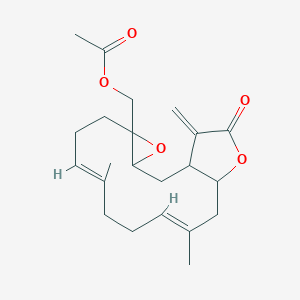

![methyl (1S,2R,3R,4S,5R,8R,9S,10R,13R,15S)-10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate](/img/structure/B1237409.png)

